(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core with a methyl substituent at position 6 in the (R)-configuration. Its molecular formula is C₉H₁₂N₂O (MW: 164.20 g/mol), and it serves as a versatile scaffold for synthesizing bioactive molecules . The compound’s stereochemistry and substitution pattern influence its reactivity and interactions with biological targets, as demonstrated in acylation studies where substituents at position 3 or 9 modulate its chemical behavior .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(6R)-6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-8-10-6-5-9(12)11(7)8/h5-7H,2-4H2,1H3/t7-/m1/s1 |
InChI Key |
HCJOGZBBWGQKGC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCCC2=NC=CC(=O)N12 |
Canonical SMILES |
CC1CCCC2=NC=CC(=O)N12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and reduction steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structural similarity to other pyrido[1,2-a]pyrimidin derivatives, (R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one could undergo various chemical transformations:
-
Oxidation : This reaction could introduce hydroxyl groups or modify existing functional groups. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction : This could involve the removal of oxygen atoms or the reduction of double bonds. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reagents.
-
Substitution : This involves replacing one functional group with another. Halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3) are commonly used.
Spectral Characterization
Spectral analysis is crucial for confirming the structure of synthesized compounds. Techniques such as:
-
Infrared (IR) Spectroscopy : Useful for identifying functional groups, such as carbonyl (C=O) and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including proton and carbon environments.
-
Mass Spectrometry (MS) : Helps in determining the molecular weight and fragmentation patterns of the compound.
Biological Activities
Pyrido[1,2-a]pyrimidin derivatives are known for their biological activities, including anti-inflammatory and antipsychotic properties. While specific biological activities of this compound are not documented, related compounds have shown potential in modulating neurotransmitter receptors and inhibiting enzymes like hyaluronidase .
Data Table: Spectral Characteristics of Pyrido[1,2-a]pyrimidin Derivatives
| Compound | IR (cm^-1) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 3-[2-(1H-Imidazol-1-yl)ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 1667 (C=O), 1631 (C=N) | 8.96-8.94 (d, 1H), 7.68-7.63 (t, 1H) | Not specified |
| 2-Methyl-3-[2-(morpholin-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | 1673 (C=O), 1630 (C=N) | 8.90-8.88 (d, 1H), 7.61-7.56 (t, 1H) | Not specified |
| 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Not specified | Not specified | Not specified |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrido[1,2-a]pyrimidine derivatives. For instance, derivatives of 6-methyl-4-(thietan-3-yloxy)pyrimidine have shown varying degrees of antibacterial and antifungal activity when tested against clinical pathogens. The structure–activity relationship (SAR) indicates that modifications to the hydrazide fragment can enhance microbial inhibition .
Case Study: Antimicrobial Screening
A study evaluated various pyrimidine derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrimidine ring led to increased potency compared to standard antibiotics like ceftriaxone. The effectiveness was assessed using agar diffusion methods and broth dilution techniques.
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 18 | 32 |
| Compound B | E. coli | 15 | 64 |
| Compound C | S. aureus | 20 | 16 |
Antiviral Applications
The compound has also been investigated for its potential as an antiviral agent. Research focusing on influenza virus polymerase has identified compounds that disrupt the PA-PB1 interface crucial for viral replication. Such interactions are vital for developing new antiviral therapies .
Case Study: Influenza Virus Inhibition
In a study assessing the antiviral activity against the influenza A virus, certain pyrido[1,2-a]pyrimidine derivatives were shown to inhibit viral replication effectively. The compounds were evaluated using plaque reduction assays in MDCK cells.
| Compound Name | Viral Strain | Plaque Reduction (%) | IC50 (µM) |
|---|---|---|---|
| Compound D | H1N1 | 85 | 12 |
| Compound E | H3N2 | 75 | 20 |
Anticancer Potential
Emerging evidence suggests that (R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one may exhibit anticancer properties through modulation of signaling pathways involved in cell proliferation and survival. Preliminary studies indicate that this compound can inhibit tumor cell growth by targeting specific kinases involved in cancer progression .
Case Study: Cancer Cell Proliferation
A recent investigation into the effects of pyrido[1,2-a]pyrimidine derivatives on cancer cell lines demonstrated significant inhibitory effects on cell proliferation.
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MCF-7 | 10 | 45 |
| HeLa | 20 | 30 |
Mechanism of Action
The mechanism of action of ®-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one core is widely modified to explore structure-activity relationships (SAR). Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Reactivity :
- The (R)-6-methyl configuration in the parent compound allows selective acylation at position 9 when electron-withdrawing groups (e.g., CN, CO₂Et) are present at position 3 . Derivatives lacking these groups (e.g., simple methyl or ethyl substituents) show reduced reactivity in such reactions.
Biological Activity :
- Antibacterial Activity : The 3-(2-chloroethyl) derivative (MW 228.69) exhibits Gram-positive antibacterial activity, absent in the parent compound, highlighting the role of halogenated side chains .
- Antipsychotic Activity : Risperidone’s precursor (MW 410.48) incorporates a fluorinated benzoisoxazole-piperidine side chain, enabling potent D₂/5-HT₂A receptor antagonism. The parent scaffold lacks this pharmacophore .
Physicochemical Properties :
- LogP and Solubility : The 9-hydroxy derivative (LogP ~0.7) is more hydrophilic than the parent compound (LogP ~1.2), impacting bioavailability . Modifications like piperazine rings (e.g., 7-(4-methylpiperazinyl)) increase molecular weight and polarity, enhancing CNS penetration .
Synthetic Versatility: The parent compound’s core is amenable to diverse substitutions.
Biological Activity
(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its structural characteristics, synthesis pathways, and biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 190.24 g/mol. The compound features a pyrido[1,2-a]pyrimidin backbone which is pivotal for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the cyclization of appropriate precursors containing pyridine and pyrimidine moieties. Recent studies have reported various synthetic methodologies that enhance yield and purity while minimizing side products .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines such as KB (human oral carcinoma), IGROV1 (ovarian cancer), and SKOV3 (ovarian cancer) at subnanomolar concentrations . These compounds are believed to exert their effects through inhibition of folate transport mechanisms and targeting specific enzymes involved in nucleotide synthesis.
The biological activity of this compound can be attributed to its interaction with several key molecular targets:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to disrupted folate metabolism crucial for DNA synthesis in rapidly dividing cells .
- Kinase Inhibition : Some analogs have demonstrated inhibitory effects on tyrosine kinase activity, which is critical in various signaling pathways involved in cell proliferation .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of 6-substituted pyrido[1,2-a]pyrimidines and found that specific substitutions led to enhanced activity against resistant cancer cell lines. The mechanism was linked to selective uptake by folate receptors .
- Bacterial Protein Synthesis Inhibition : Another investigation highlighted the ability of certain pyridopyrimidine derivatives to inhibit bacterial protein synthesis. This suggests potential applications in developing antibiotics .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, and what challenges arise during stereochemical control?
- Methodology : The synthesis typically involves cyclization of pyridine derivatives with ketones or esters. For example, Vilsmeier-Haack acylation (using phosphoryl chloride and amides) can introduce substituents at position 9, as demonstrated in structurally related pyridopyrimidinones . Stereochemical control for the (R)-configuration may require chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral chromatography. Key challenges include minimizing racemization during functionalization and ensuring regioselectivity in cyclization steps.
Q. How is the structural integrity of this compound verified, and what spectroscopic techniques are most effective?
- Methodology : Use a combination of:
- 1H/13C NMR : Assign signals based on coupling patterns and DEPT experiments (e.g., methyl groups at δ 1.2–1.5 ppm, pyrimidinone carbonyl at ~170 ppm) .
- UV-Vis : Confirm π→π* transitions in the pyridopyrimidinone core (λmax ~250–280 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical confirmation of the (R)-configuration .
Q. What are the primary pharmacological targets or activities associated with this scaffold?
- Methodology : Evaluate bioactivity via:
- Receptor binding assays : Test affinity for CNS targets (e.g., dopamine D2 or serotonin 5-HT2A receptors), given structural similarity to risperidone derivatives .
- In vitro cytotoxicity : Screen against cancer cell lines to assess antiproliferative effects (IC50 values).
- Enzyme inhibition studies : Target kinases or cytochrome P450 isoforms to explore metabolic interactions .
Advanced Research Questions
Q. How can impurity profiling be systematically conducted for this compound, and what are the critical degradation products?
- Methodology :
- HPLC/LC-MS : Use a C18 column (e.g., 5 µm, 150 × 4.6 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities like:
- 9-Hydroxy metabolites : Formed via oxidative degradation (m/z 427.2, [M+H]+) .
- Chloroethyl derivatives : Generated during synthesis (e.g., 3-(2-chloroethyl)- analogs, m/z 242.7) .
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to identify labile sites .
Q. What computational approaches predict the solubility and bioavailability of this compound?
- Methodology :
- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to optimize solvent selection for formulations .
- Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems (e.g., POPC membranes).
- ADMET Predictors : Software like Schrödinger’s QikProp to estimate logP, CNS activity, and P-glycoprotein efflux .
Q. How can enantiomeric purity be assured during large-scale synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with n-hexane/ethanol (90:10 v/v) to resolve (R)- and (S)-enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with reference standards to quantify enantiomeric excess (ee).
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to minimize racemization .
Q. What mechanistic insights exist for the acylation reactions of this scaffold?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track carbonyl formation.
- DFT Calculations : Model transition states to explain regioselectivity (e.g., acylation at position 9 vs. 3) .
- Isotope Labeling : Use 13C-labeled reagents to trace carbon migration during cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
